molecular formula C13H10Cl2FN B15197702 2,5-Dichloro-N-(4-fluorobenzyl)aniline

2,5-Dichloro-N-(4-fluorobenzyl)aniline

Cat. No.: B15197702
M. Wt: 270.13 g/mol
InChI Key: CRDQFOQQSHQDFR-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10Cl2FN. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 5 positions and a 4-fluorobenzyl group at the nitrogen atom. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(4-fluorobenzyl)aniline typically involves the reaction of 2,5-dichloroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4-fluorobenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-N-(4-fluorobenzyl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(4-fluorobenzyl)aniline is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10Cl2FN

Molecular Weight

270.13 g/mol

IUPAC Name

2,5-dichloro-N-[(4-fluorophenyl)methyl]aniline

InChI

InChI=1S/C13H10Cl2FN/c14-10-3-6-12(15)13(7-10)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2

InChI Key

CRDQFOQQSHQDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=CC(=C2)Cl)Cl)F

Origin of Product

United States

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